Ultra-High Resolution FABP4 Co-crystal Structure: A Precision SBDD Tool
This compound provides an ultra-high-resolution view of the FABP4 binding pocket, enabling more accurate structure-based drug design (SBDD) than lower-resolution structures of other known inhibitors. The deposited PDB structure (7FYI) has a resolution of 1.14 Å [1], which is significantly higher than the 1.81 Å resolution reported for the complex with the potent inhibitor BMS-309403 [2].
| Evidence Dimension | Co-crystal Structure Resolution |
|---|---|
| Target Compound Data | Resolution: 1.14 Å |
| Comparator Or Baseline | BMS-309403 (potent biphenyl azole FABP4 inhibitor): Resolution 1.81 Å |
| Quantified Difference | 0.67 Å resolution improvement (1.14 Å vs. 1.81 Å) |
| Conditions | X-ray diffraction analysis of human FABP4-ligand complexes as deposited in the PDB. |
Why This Matters
A 0.67 Å improvement in resolution provides more reliable atomic coordinates for binding-site water networks, side-chain conformations, and ligand geometry, which is critical for computational chemistry and fragment-based lead optimization.
- [1] Ehler, A., Benz, J., Obst, U., Kumagai, Y., & Rudolph, M.G. (2023). Crystal Structure of human FABP4 in complex with 5-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrazol-3-ol (PDB ID: 7FYI). View Source
- [2] Sulsky, R., Magnin, D. R., Huang, Y., Simpkins, L., Taunk, P., Patel, M., ... & Robl, J. A. (2007). Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aFABP). Bioorganic & Medicinal Chemistry Letters, 17(12), 3511-3515. (Describes BMS-309403, PDB entry 2NNQ). View Source
